molecular formula C15H15F3N4O3 B213834 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE

Cat. No.: B213834
M. Wt: 356.3 g/mol
InChI Key: DYUPVZRYCQXXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a trifluoromethyl-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by nitration and methylation to introduce the nitro and methyl groups. The final step involves the acylation of the pyrazole derivative with 3-(trifluoromethyl)benzylamine under suitable conditions, such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to its target through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE is unique due to its combination of a pyrazole ring with a trifluoromethyl-substituted benzyl group, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C15H15F3N4O3

Molecular Weight

356.3 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C15H15F3N4O3/c1-9-14(22(24)25)10(2)21(20-9)8-13(23)19-7-11-4-3-5-12(6-11)15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,23)

InChI Key

DYUPVZRYCQXXEV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-]

Origin of Product

United States

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